molecular formula C18H19N3O2 B14675659 1,5-Dibenzyl-1,3,5-triazepane-2,4-dione CAS No. 36107-51-4

1,5-Dibenzyl-1,3,5-triazepane-2,4-dione

Cat. No.: B14675659
CAS No.: 36107-51-4
M. Wt: 309.4 g/mol
InChI Key: COZOBWSJKVWTNP-UHFFFAOYSA-N
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Description

1,5-Dibenzyl-1,3,5-triazepane-2,4-dione is a seven-membered heterocyclic compound containing three nitrogen atoms within its triazepane ring and two benzyl substituents at the 1- and 5-positions. The 2,4-dione moiety confers polarity and hydrogen-bonding capacity, which may influence its physicochemical properties and biological interactions. Structural characterization of such compounds often employs X-ray crystallography, with SHELX software (e.g., SHELXL) being a common tool for refinement .

Properties

CAS No.

36107-51-4

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

1,5-dibenzyl-1,3,5-triazepane-2,4-dione

InChI

InChI=1S/C18H19N3O2/c22-17-19-18(23)21(14-16-9-5-2-6-10-16)12-11-20(17)13-15-7-3-1-4-8-15/h1-10H,11-14H2,(H,19,22,23)

InChI Key

COZOBWSJKVWTNP-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dibenzyl-1,3,5-triazepane-2,4-dione typically involves cyclo-condensation reactions. One common method includes the reaction of benzylamine with phosgene, followed by cyclization with ammonium chloride . Another approach involves the use of nucleophilic or electrophilic substitution reactions with various reagents such as o-phenylenediamine, 2-aminobenzamide, and isothiocyanates .

Industrial Production Methods

Industrial production methods for 1,5-Dibenzyl-1,3,5-triazepane-2,4-dione often involve large-scale cyclo-condensation and cyclization reactions. These methods are optimized for high yield and purity, using automated reactors and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,5-Dibenzyl-1,3,5-triazepane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazepane derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

1,5-Dibenzyl-1,3,5-triazepane-2,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Dibenzyl-1,3,5-triazepane-2,4-dione involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazolidin-2,4-dione Derivatives (5-Membered Ring Analogs)

describes 3,5-disubstituted imidazolidin-2,4-diones (e.g., IM-3, IM-7), which share the 2,4-dione core but differ in ring size and substitution patterns. Key distinctions include:

Property 1,5-Dibenzyl-1,3,5-triazepane-2,4-dione Imidazolidin-2,4-diones (e.g., IM-3, IM-7)
Ring Size 7-membered (triazepane) 5-membered (imidazolidine)
Nitrogen Atoms 3 2
Substituents Benzyl groups at 1,5-positions Aryl groups (e.g., phenyl, isopropylphenyl)
Synthetic Yield Not reported 70–74% via Strecker synthesis
Biological Activity Not reported (hypothetical) Cardiovascular/CNS effects in rats
  • The benzyl groups may increase lipophilicity, altering solubility and membrane permeability relative to aryl-substituted imidazolidines.
  • Synthetic Challenges : Imidazolidines are synthesized efficiently via Strecker reactions (70–74% yields), but triazepane-diones may require more complex cyclization steps, possibly reducing yields.

Benzodiazepine and Oxazepine Derivatives (7-Membered Heterocycles)

highlights benzo[b][1,4]diazepin and oxazepin derivatives fused with coumarin and tetrazole moieties. While these share a seven-membered ring, they incorporate oxygen or additional nitrogen atoms, differing significantly in electronic properties and applications:

Property 1,5-Dibenzyl-1,3,5-triazepane-2,4-dione Benzo[b][1,4]diazepin Derivatives (e.g., 4g, 4h)
Heteroatoms 3N, 2O (dione) 2N, 2O (diazepine/oxazepine) + coumarin/tetrazole
Applications Not reported Anticancer, antimicrobial (hypothesized)
Synthetic Complexity Moderate High (multi-step fusion with coumarin)
  • Functional Differences : The triazepane-dione lacks fused aromatic systems (e.g., coumarin in ), which are critical for π-π interactions in drug-receptor binding. Its simpler structure may favor metabolic stability over polycyclic analogs.

Thiadiazole-Fused Heterocycles

details thiadiazole derivatives synthesized via condensation reactions. Though structurally distinct, these compounds emphasize the role of sulfur in modulating electronic properties:

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